1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

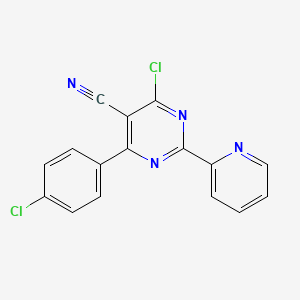

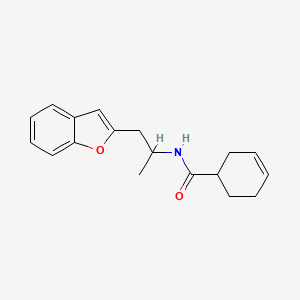

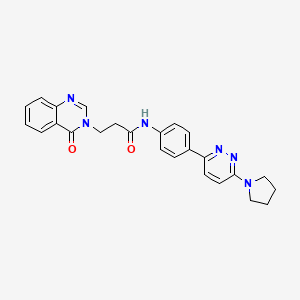

The compound “1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic molecule. It contains a cyclobutylmethyl group, an imidazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The cyclobutylmethyl group is a cyclobutane (a four-carbon ring) with a methyl group attached . The imidazole ring is a five-membered ring containing two nitrogen atoms . The carboxylic acid group consists of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the imidazole ring might be involved in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of a carboxylic acid group could result in acidic properties.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Process Intensified Flow Synthesis : 1H-4-substituted imidazoles, like 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid, are vital in the synthesis of NS5A inhibitors, with daclatasvir as a notable example. These compounds are synthesized using high-temperature/high-pressure continuous flow, a key technology for enhancing processes and reducing environmental impact (Carneiro et al., 2015).

Pharmacological Evaluation : 1H-imidazoles have been synthesized and tested for their biological activity, showing a clear structure-activity relationship. Some derivatives have shown hormonal activity in estrogen receptor positive cells, and others have exhibited antiproliferative effects against human breast cancer cell lines (Wiglenda et al., 2005).

Selected Transformations of 1H-imidazole 3-oxides : Optically active 1H-imidazole 3-oxides with substituted acetate groups have been synthesized from α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde. These compounds can be further transformed into dihydro-1H-imidazole-2-thione derivatives (Jasiński et al., 2008).

Hydrolysis and Crystallization : Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can undergo hydrolysis to form 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This demonstrates the imidazole’s potential for forming stable crystalline structures (Wu et al., 2005).

Medicinal Chemistry and Applications

Synthesis of Fungicidal Compounds : Triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid have shown good and broad-spectrum fungicidal activities. Such compounds are synthesized using the reaction of the ligand with tricyclohexyltin hydroxide and fenbutatin oxide (Mao et al., 2015).

β-Glucuronidase Inhibitory Activity : Synthetic derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylates have demonstrated significant β-glucuronidase inhibitory activity, suggesting potential therapeutic applications (Salar et al., 2017).

Prodrug Development : α-(1H-imidazol-1-yl)alkyl carboxylic acid esters have been synthesized as potential prodrugs of carboxylic acids. These compounds have shown to be chemically labile and could serve as novel prodrugs (Majumdar et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZHIUIZYRNOGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)

![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379110.png)